n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide: is a heterocyclic compound that combines a pyridine ring and a furan ring with an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: This includes using continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the development of novel pharmaceuticals .
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being investigated for its anti-inflammatory properties .
Medicine: In medicinal chemistry, n-(2-
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-5-3-9-16-11)14-8-6-10-4-1-2-7-13-10/h1-5,7,9H,6,8H2,(H,14,15) |
InChI Key |
DJPZXWVTZCFCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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